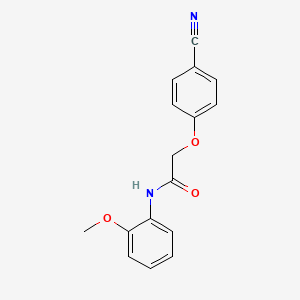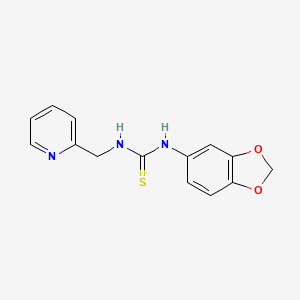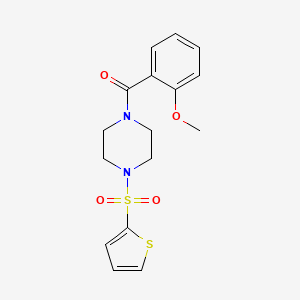
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide, also known as CMMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMMPA belongs to the class of amides and is a derivative of 2-(4-cyanophenoxy) acetic acid. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been found to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the expression of COX-2, leading to a reduction in inflammation. 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has also been found to modulate the activity of GABA receptors, leading to a reduction in neuronal excitability. Additionally, 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the activity of voltage-gated sodium channels, leading to a reduction in the generation and propagation of action potentials in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments is its ability to modulate various signaling pathways in the body, making it a potential therapeutic agent for various diseases. However, one limitation of using 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Direcciones Futuras
There are several future directions for the research on 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide. One area of research is the evaluation of its potential therapeutic applications in various diseases, such as chronic pain, epilepsy, and inflammation. Another area of research is the development of new synthetic methods for the preparation of 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide and its analogs. Additionally, further studies are needed to evaluate the potential toxicity and safety of 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide before its use in clinical trials.
Métodos De Síntesis
The synthesis of 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide involves the reaction between 2-(4-cyanophenoxy) acetic acid and 2-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds via an amide bond formation between the carboxylic acid group of 2-(4-cyanophenoxy) acetic acid and the amine group of 2-methoxyaniline. The resulting product is purified using column chromatography to obtain pure 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been studied extensively for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Propiedades
IUPAC Name |
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-15-5-3-2-4-14(15)18-16(19)11-21-13-8-6-12(10-17)7-9-13/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPXCCAEQDUHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)


![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)


![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)

![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)